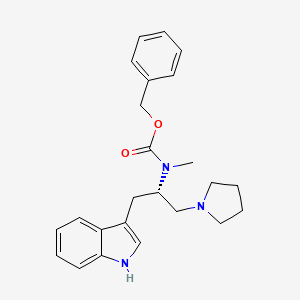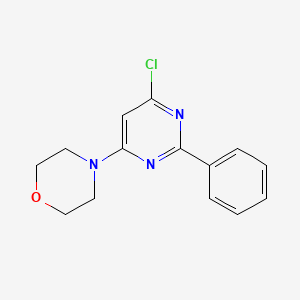
4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine
Vue d'ensemble
Description
“4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine” is a chemical compound with the CAS Number: 343373-72-8. It has a molecular weight of 275.74 . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for “4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine” is 1S/C14H14ClN3O/c15-12-10-13 (18-6-8-19-9-7-18)17-14 (16-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 128 - 130 degrees Celsius . Its density is 1.3±0.1 g/cm3 .Applications De Recherche Scientifique
Discovery and Optimization in Drug Development
- The compound has been identified as a privileged pharmacophore for PI3K and PIKKs inhibition, showcasing its potential in the development of novel inhibitors targeting the PI3K-AKT-mTOR pathway. This highlights its relevance in cancer therapy research due to its ability to form key hydrogen bonding interactions and convey selectivity over the broader kinome (Hobbs et al., 2019).
Imaging Agent for Parkinson's Disease
- The synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcases another application. The compound's synthesis from 2,4,5-trichloropyrimide and its high radiochemical yield and purity demonstrate its potential in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2017).
Synthesis of Novel Compounds
- Research on the synthesis of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine derivatives illustrates the compound's role in creating new chemical entities. These molecules are characterized for their potential pharmacological activities, indicating its utility in drug discovery and development (Zaki et al., 2017).
Modulation of Antibiotic Activity
- The compound's potential to modulate antibiotic activity against multidrug-resistant strains has been investigated, suggesting its role in overcoming antibiotic resistance. This finding is particularly relevant in the context of increasing global health challenges posed by antibiotic-resistant pathogens (Oliveira et al., 2015).
Corrosion Inhibition
- A combined DFT and MD simulation study evaluating the electronic structure of related molecules for corrosion inhibition effectiveness on steel in acidic medium demonstrates the compound's utility in material science. This application is crucial for protecting industrial equipment and infrastructure from corrosion-related damage (Saha et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-(6-chloro-2-phenylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-10-13(18-6-8-19-9-7-18)17-14(16-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUTFTXOOUHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360317 | |
| Record name | 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine | |
CAS RN |
343373-72-8 | |
| Record name | 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1607687.png)
![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)
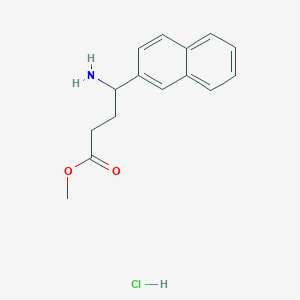
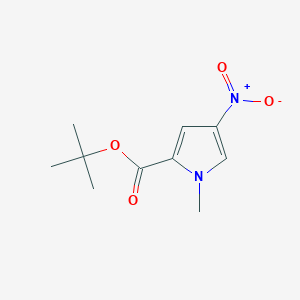
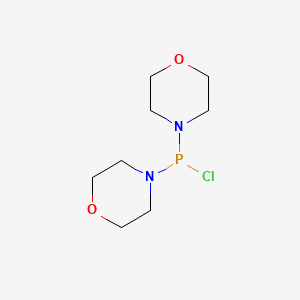
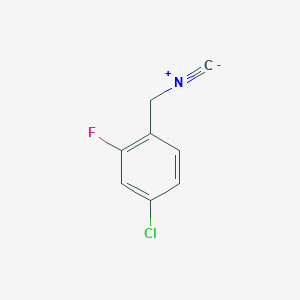
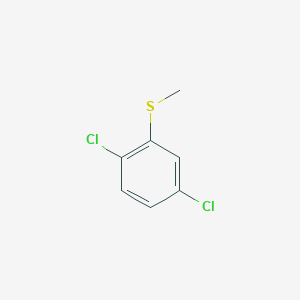
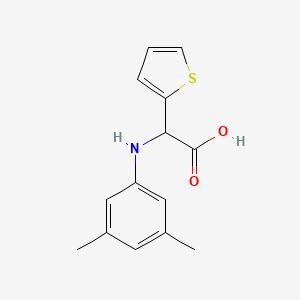
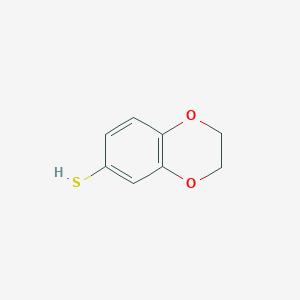
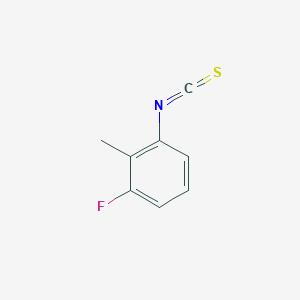
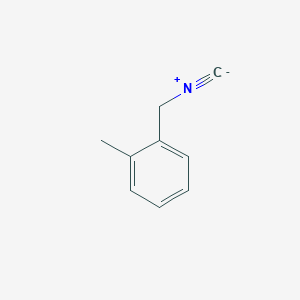
![3'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1607706.png)
![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)
